2-Hydroxy-1-(4-iodophenyl)ethanone

Description

BenchChem offers high-quality 2-Hydroxy-1-(4-iodophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-1-(4-iodophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

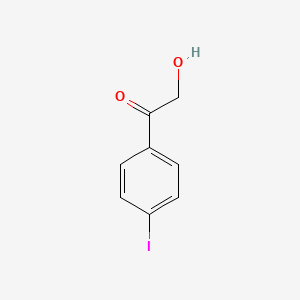

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMMTBOVAYKZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511998 | |

| Record name | 2-Hydroxy-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78812-64-3 | |

| Record name | 2-Hydroxy-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-1-(4-iodophenyl)ethanone (CAS: 78812-64-3)

This guide provides a comprehensive technical overview of 2-Hydroxy-1-(4-iodophenyl)ethanone, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and strategic applications, grounding all claims in established scientific literature.

Strategic Overview and Chemical Identity

2-Hydroxy-1-(4-iodophenyl)ethanone is an α-hydroxy ketone derivative of acetophenone. Its strategic importance in organic synthesis stems from its bifunctional nature: the ketone allows for a wide array of carbonyl chemistry, the α-hydroxyl group can be used for further functionalization or can influence reaction stereochemistry, and the aryl iodide is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. This combination makes it a valuable building block, particularly in the synthesis of pharmaceutical agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxy-1-(4-iodophenyl)ethanone is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 78812-64-3 | [2] |

| Molecular Formula | C₈H₇IO₂ | [2] |

| Molecular Weight | 262.04 g/mol | [2] |

| IUPAC Name | 2-hydroxy-1-(4-iodophenyl)ethanone | [3] |

| Melting Point | 152 °C | [2] |

| Boiling Point (Predicted) | 339.5 ± 22.0 °C | [2] |

| Density (Predicted) | 1.864 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 12.65 ± 0.10 | [2] |

Synthesis and Purification: A Validated Approach

The synthesis of α-hydroxy ketones from their corresponding ketone precursors is a fundamental transformation in organic chemistry. While several methods exist, the direct α-hydroxylation of the enolate derived from 4'-iodoacetophenone offers a reliable and scalable route. The protocol detailed here is adapted from a well-established method utilizing a hypervalent iodine reagent, which is advantageous due to its mild reaction conditions and the solubility of byproducts, simplifying purification.

Synthetic Workflow: α-Hydroxylation of 4'-Iodoacetophenone

The overall workflow involves the in-situ generation of a potassium enolate from the starting material, 4'-iodoacetophenone, followed by oxidation with o-iodoxybenzoic acid (IBX) or a similar hypervalent iodine species. The final step is an acidic workup to yield the desired product.

Caption: Synthetic workflow for 2-Hydroxy-1-(4-iodophenyl)ethanone.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with checkpoints for reaction monitoring and clear criteria for product isolation.

Materials:

-

4'-Iodoacetophenone (1.0 eq)

-

Potassium hydroxide (KOH), powdered (3.0 eq)

-

o-Iodosylbenzoic acid (1.1 eq)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

5% Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add anhydrous methanol. Cool the flask to 5–10°C using an ice-water bath.

-

Enolate Formation: While stirring, add powdered potassium hydroxide (3.0 eq) to the cold methanol. In a separate beaker, dissolve 4'-iodoacetophenone (1.0 eq) in a minimal amount of methanol and add it dropwise to the KOH/MeOH slurry over 10-15 minutes. Stir the resulting mixture for an additional 15 minutes at 5-10°C. The formation of the enolate is the critical step; maintaining a low temperature prevents side reactions.

-

Hydroxylation: Add o-iodosylbenzoic acid (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 15°C. The causality here is crucial: slow addition of the oxidant maintains control over the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot (4'-iodoacetophenone) indicates reaction completion.

-

Workup and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol. To the residue, add dichloromethane and 5% sulfuric acid. Stir for 30 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine. The acidic wash hydrolyzes any acetal intermediates that may have formed, while the bicarbonate wash removes the iodobenzoic acid byproduct.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a solid.

-

Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data (Predicted and Comparative)

While a publicly available, peer-reviewed full dataset for 2-Hydroxy-1-(4-iodophenyl)ethanone is elusive, its spectral characteristics can be accurately predicted based on the known effects of its functional groups and by comparison to its precursors and analogs, such as 4'-iodoacetophenone and α-hydroxyacetophenone.

| Technique | Expected Characteristics | Rationale / Comparative Data |

| ¹H NMR | δ ~7.8 ppm (d, 2H): Protons ortho to the carbonyl. δ ~7.6 ppm (d, 2H): Protons meta to the carbonyl. δ ~4.8 ppm (s, 2H): Methylene (-CH₂) protons adjacent to hydroxyl and carbonyl. δ ~3.5-4.0 ppm (br s, 1H): Hydroxyl (-OH) proton. | The aromatic signals will appear as two distinct doublets due to the para-substitution pattern, similar to 4'-iodoacetophenone.[3] The key diagnostic signal is the singlet for the α-methylene protons, which is absent in the starting material. Its chemical shift is influenced by the adjacent electron-withdrawing carbonyl and the hydroxyl group. The hydroxyl proton shift is variable and depends on concentration and solvent. |

| ¹³C NMR | δ ~195-200 ppm: Carbonyl carbon (C=O). δ ~138 ppm: Aromatic carbon bearing the iodine. δ ~130-135 ppm: Aromatic carbons. δ ~100 ppm: Aromatic carbon bearing the carbonyl group. δ ~65-70 ppm: Methylene carbon (-CH₂OH). | The carbonyl carbon will be significantly downfield. The carbon attached to the iodine will show a characteristic upfield shift compared to a non-substituted carbon due to the heavy atom effect. The most telling signal is the methylene carbon, which will appear in the 65-70 ppm range, confirming the α-hydroxylation. |

| IR (cm⁻¹) | ~3400 cm⁻¹ (broad): O-H stretch. ~1680 cm⁻¹ (strong): C=O stretch (aryl ketone). ~1580, 1480 cm⁻¹: C=C aromatic stretches. ~820 cm⁻¹: C-H bend for para-substituted ring. | The presence of a broad hydroxyl peak and a strong carbonyl peak are definitive features. The carbonyl frequency is slightly lower than a typical ketone due to conjugation with the aromatic ring. |

| MS (ESI) | [M+Na]⁺ at m/z ~284.94. [M-H]⁻ at m/z ~260.94. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 262.04. The isotopic pattern of iodine will not be prominent as it is monoisotopic (¹²⁷I). |

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-Hydroxy-1-(4-iodophenyl)ethanone lies in its role as a versatile scaffold for building more complex, biologically active molecules. Its primary application is as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1]

Role as a Precursor for Anti-Inflammatory Agents

Many potent anti-inflammatory agents feature core structures like indanones or chromenones. 2-Hydroxy-1-(4-iodophenyl)ethanone is an ideal starting point for the synthesis of such scaffolds. The aryl iodide allows for the introduction of various substituents via cross-coupling, while the α-hydroxy ketone moiety can be used to construct heterocyclic rings.

The following diagram illustrates a representative synthetic pathway from 2-Hydroxy-1-(4-iodophenyl)ethanone to a substituted indanone scaffold, a core motif in several anti-inflammatory compounds.

Caption: Pathway to anti-inflammatory scaffolds.

Causality in the Workflow:

-

Sonogashira Coupling: The aryl iodide of the starting material is selectively reacted with a terminal alkyne. This palladium- and copper-catalyzed reaction is highly efficient for forming a C(sp²)-C(sp) bond, creating a key α-hydroxy-ynone intermediate. The choice of the 'R' group on the alkyne allows for the introduction of diverse chemical functionalities to probe structure-activity relationships (SAR).

-

Intramolecular Cyclization: The ynone intermediate is then subjected to cyclization. This can often be promoted by acid or transition metals (like gold), which activate the alkyne towards nucleophilic attack by the α-hydroxyl group, leading to the formation of the five-membered indanone ring.

-

Further Functionalization: The resulting indanone scaffold can be further modified at various positions to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties, leading to the generation of drug candidates.

This strategic sequence highlights how the unique functionalities of 2-Hydroxy-1-(4-iodophenyl)ethanone are leveraged to rapidly build molecular complexity relevant to drug discovery programs.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Hydroxy-1-(4-iodophenyl)ethanone should be handled with care.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

2-Hydroxy-1-(4-iodophenyl)ethanone is more than a simple chemical; it is a strategic platform for innovation in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly the synergy between the aryl iodide and the α-hydroxy ketone, provides chemists with a powerful tool for constructing novel compounds with therapeutic potential. The validated protocols for its synthesis and purification, combined with a clear understanding of its chemical properties, enable its reliable application in demanding research and development environments.

References

-

J&K Scientific LLC. 2-Hydroxy-4-Iodo-Acetophenone | 78812-64-3. [Link]

-

PubChem. 1-(4-Iodophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

Sources

2-Hydroxy-1-(4-iodophenyl)ethanone molecular structure and formula

An In-Depth Technical Guide to 2-Hydroxy-1-(4-iodophenyl)ethanone

This guide provides a comprehensive technical overview of 2-Hydroxy-1-(4-iodophenyl)ethanone, a halogenated aromatic α-hydroxy ketone. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, outlines a robust synthetic pathway, details methods for its characterization, and discusses its potential applications and safety considerations.

Molecular Identity and Structural Elucidation

2-Hydroxy-1-(4-iodophenyl)ethanone is a bifunctional organic compound featuring a core acetophenone structure. Key substitutions include an iodine atom at the para-position (C4) of the phenyl ring and a hydroxyl group on the alpha-carbon (C2) of the ethanone side chain. This unique combination of a heavy halogen, a reactive carbonyl group, and a primary alcohol makes it a valuable intermediate in synthetic chemistry.

Molecular Formula and Physicochemical Identifiers

The fundamental identity of this compound is established by its molecular formula and a set of unique identifiers used across chemical databases and regulatory frameworks.

| Identifier | Value | Source |

| Molecular Formula | C₈H₇IO₂ | [1] |

| Molecular Weight | 262.04 g/mol | [1] |

| CAS Number | 78812-64-3 | [1] |

| IUPAC Name | 2-Hydroxy-1-(4-iodophenyl)ethanone | N/A |

| SMILES | O=C(CO)c1ccc(I)cc1 | [2] |

| InChI | InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | N/A |

Molecular Structure

The structure consists of a benzene ring monosubstituted with an iodo group. Attached to this ring is an ethanone group, which is itself substituted with a primary hydroxyl group. The presence of the electron-withdrawing iodine atom and the carbonyl group influences the reactivity of the aromatic ring and the acidity of the α- and hydroxyl protons.

Caption: 2D structure of 2-Hydroxy-1-(4-iodophenyl)ethanone.

Physicochemical Properties

The physical properties of the compound are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Unit | Source |

| Melting Point | 152 | °C | [1] |

| Boiling Point (Predicted) | 339.5 ± 22.0 | °C | [1] |

| Density (Predicted) | 1.864 ± 0.06 | g/cm³ | [1] |

| pKa (Predicted) | 12.65 ± 0.10 | [1] | |

| Storage Temperature | 2-8 | °C | [1] |

Synthesis and Purification

The synthesis of α-hydroxy ketones from their corresponding ketone precursors is a well-established transformation in organic chemistry. A reliable method for preparing 2-Hydroxy-1-(4-iodophenyl)ethanone is through the direct α-hydroxylation of 4-iodoacetophenone. Several modern oxidation protocols can achieve this transformation efficiently. One such method involves the use of Oxone in the presence of a catalytic amount of an iodine source.[3][4]

Rationale for Synthetic Approach

Direct oxidation of the α-carbon of a ketone is a powerful strategy. The chosen method, adapted from literature on the α-hydroxylation of alkyl aryl ketones, is advantageous due to its use of readily available and environmentally benign reagents.[4] The reaction likely proceeds through the in situ generation of a hypervalent iodine(III) species, which acts as the effective oxidant to hydroxylate the enol or enolate form of the starting ketone.[4] This avoids the need for stoichiometric heavy metal oxidants or harsher reaction conditions.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for α-hydroxylation of aryl ketones and should be optimized for this specific substrate.[4]

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-iodoacetophenone (1.0 eq) and a catalytic amount of iodobenzene (0.2 eq) in a 2:1 mixture of acetonitrile and water.

-

Reagent Addition : To the stirred solution, add Oxone (potassium peroxymonosulfate, 2.7 eq) and trifluoroacetic anhydride (TFAA, 7.0 eq) portion-wise while maintaining the temperature below 30°C.

-

Reaction Execution : Heat the reaction mixture to 90°C and maintain for approximately 15 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup : After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer three times with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2-Hydroxy-1-(4-iodophenyl)ethanone.

-

Validation : The identity and purity of the final compound must be confirmed through comprehensive spectroscopic analysis as detailed in the following section.

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques. The following are the expected spectral features for 2-Hydroxy-1-(4-iodophenyl)ethanone based on its functional groups.

-

¹H NMR Spectroscopy :

-

Aromatic Protons : Two doublets are expected in the aromatic region (~7.5-8.0 ppm), exhibiting an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (-CH₂-) : A singlet should appear around 4.5-5.0 ppm for the two protons on the carbon adjacent to the carbonyl and hydroxyl groups.[5]

-

Hydroxyl Proton (-OH) : A broad singlet, whose chemical shift is dependent on concentration and solvent, is expected. It can be confirmed by a D₂O exchange experiment, which would cause the peak to disappear.

-

-

¹³C NMR Spectroscopy :

-

Carbonyl Carbon (C=O) : A characteristic peak is expected in the downfield region, typically between 190-200 ppm for an aromatic ketone.[6]

-

Aromatic Carbons : Four signals are expected in the aromatic region (~120-140 ppm), with the carbon bearing the iodine atom (C-I) appearing at a distinct upfield shift (~90-100 ppm) due to the heavy atom effect.

-

Methylene Carbon (-CH₂OH) : A signal for the α-carbon should appear around 65-75 ppm.

-

-

Infrared (IR) Spectroscopy :

-

O-H Stretch : A strong, broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.[7]

-

C=O Stretch : A strong, sharp absorption band for the ketone carbonyl group is expected around 1680-1690 cm⁻¹. This frequency is lower than a typical saturated ketone due to conjugation with the aromatic ring.[8][9]

-

C-O Stretch : A moderate to strong band for the alcohol C-O bond should appear in the 1050-1260 cm⁻¹ region.[7]

-

C-I Stretch : A weak absorption may be observed in the far-infrared region, typically below 600 cm⁻¹.

-

-

Mass Spectrometry (MS) :

-

Molecular Ion (M⁺) : The molecular ion peak should be observed at m/z = 262, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns : Common fragmentation would include the loss of the iodine atom ([M-I]⁺ at m/z = 135), which is a characteristic fragmentation for iodinated aromatics.[10] Another likely fragmentation is the cleavage of the bond between the carbonyl and the α-carbon, leading to a [C₇H₄IO]⁺ fragment (m/z = 231). Deiodination in the ion source can sometimes be observed, especially with certain mobile phase additives like formic acid in LC-MS.[11][12]

-

Applications in Research and Drug Development

Halogenated aromatic ketones are pivotal building blocks in organic synthesis, particularly in the pharmaceutical industry.

-

Synthetic Intermediate : The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various carbon-based substituents. This makes the molecule an excellent precursor for creating libraries of complex derivatives for drug screening.

-

Pharmacophore Scaffolding : The α-hydroxy ketone motif is present in numerous biologically active natural products and synthetic compounds. It can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.

-

Precursor to Heterocycles : The bifunctional nature of the molecule allows it to be a key starting material for the synthesis of various heterocyclic systems, such as substituted furans, oxazoles, and imidazoles, which are common cores in many pharmaceutical agents.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling 2-Hydroxy-1-(4-iodophenyl)ethanone.

-

GHS Hazard Statements : The compound is associated with warnings for skin and eye irritation.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures :

-

P264 : Wash hands and exposed skin thoroughly after handling.

-

P280 : Wear protective gloves, eye protection, and face protection.

-

P302+P352 : IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage : Store in a cool (2-8°C), dry, and dark place in a tightly sealed container.[2]

Conclusion

2-Hydroxy-1-(4-iodophenyl)ethanone is a well-defined chemical entity with significant potential as a synthetic intermediate. Its structure, confirmed by a suite of spectroscopic methods, offers multiple points for chemical modification. The synthetic route via α-hydroxylation of 4-iodoacetophenone is a practical approach for its preparation. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

-

McMurry, J. Spectroscopy of Aldehydes and Ketones. In Organic Chemistry, 10th ed. Available from: [Link]

-

Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. Available from: [Link]

- Travis, B. R., et al. A Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, 2005.

-

Jansson, D., & Tyrefors, N. Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Journal of Mass Spectrometry, 2013. Available from: [Link]

-

Chen, C., et al. An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones. Synthesis, 2008. Available from: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Ketones. Available from: [Link]

-

ResearchGate. Formation of 2-hydroxy-acetophenone by oxidation of 1-phenyl-1,2-ethanediol. Available from: [Link]

-

Organic Chemistry Portal. Rubottom Oxidation. Available from: [Link]

-

LibreTexts Chemistry. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

Evans, D. A., et al. An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. The Journal of Organic Chemistry, 2002. Available from: [Link]

- Wang, F., et al. Electrochemical α-hydroxylation of aryl ketones with methanol as the oxygen source. Green Chemistry, 2021.

-

University of Calgary. Carbonyl Compounds - IR Spectroscopy. Available from: [Link]

-

PrepChem. Synthesis of 2-hydroxyacetophenone. Available from: [Link]

-

Ballini, R., et al. Green Oxidation of Heterocyclic Ketones with Oxone in Water. Molecules, 2016. Available from: [Link]

-

Wikipedia. α-Ketol rearrangement. Available from: [Link]

-

Doc Brown's Chemistry. Mass spectrum of 1-iodo-2-methylpropane. Available from: [Link]

-

LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Biswas, T. Rubottom oxidation (Silyl enol ether to alpha hydroxyl ketone). YouTube, 2022. Available from: [Link]

-

LibreTexts Chemistry. 19.14 Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

PubMed. Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Available from: [Link]

-

Wikipedia. Rubottom oxidation. Available from: [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available from: [Link]

-

Oregon State University. Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Hypervalent iodine oxidation of silyl enol ethers. A direct route to α-hydroxy ketones. Available from: [Link]

-

AIR Unimi. Green Oxidation of Ketones to Lactones with Oxone in Water. Available from: [Link]

-

SciSpace. Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. Available from: [Link]

Sources

- 1. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

- 4. An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling and Precautions for 2-Hydroxy-1-(4-iodophenyl)ethanone

This guide provides comprehensive safety and handling information for 2-Hydroxy-1-(4-iodophenyl)ethanone (CAS No. 78812-64-3), a key intermediate in pharmaceutical development, particularly for anti-inflammatory and analgesic drugs, and as a reagent in analytical chemistry and organic synthesis.[1] Given its applications, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for researchers, scientists, and professionals in drug development.

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

2-Hydroxy-1-(4-iodophenyl)ethanone is a solid substance that requires careful handling due to its irritant properties and potential for harm if ingested. The primary known hazards are outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure); Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information[2][3]

The "Warning" signal word is associated with this compound. It is crucial to note that the toxicological properties of this specific compound have not been fully investigated.[4] Therefore, it should be handled with the assumption that it may have other, as yet unidentified, hazardous properties.

Causality of Hazards:

-

Irritation: The ketone and hydroxyl functional groups, along with the aromatic ring, can interact with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract. The presence of iodine may also contribute to its reactivity and irritant properties.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls:

-

Ventilation: All handling of solid 2-Hydroxy-1-(4-iodophenyl)ethanone should be conducted in a well-ventilated area.[4] For procedures that may generate dust, such as weighing or transfer, a certified chemical fume hood is mandatory.

-

Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles are a minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation. | To protect against eye irritation or serious eye damage from airborne particles or splashes. |

| Skin Protection | A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are essential. Ensure gloves are inspected before use and changed regularly, or immediately if contaminated. | To prevent skin contact and subsequent irritation. |

| Respiratory Protection | For procedures with a high likelihood of generating dust, a NIOSH-approved respirator may be necessary. | To prevent respiratory tract irritation from inhalation of airborne particles. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

-

Avoid Contact: Avoid all direct contact with the skin and eyes.[4]

-

Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.

-

Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage:

-

Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.[4]

-

Incompatible Materials: Store away from incompatible materials such as strong bases and oxidizing agents.[4] While specific reactivity data for this compound is limited, related iodinated aromatic ketones are known to be incompatible with these substances.[4]

-

Light and Temperature: Store in a dark place at room temperature or as recommended by the supplier (some suppliers recommend 2-8°C).[5] Iodinated aromatic compounds can be sensitive to light and temperature, which may lead to degradation over time.[6]

Experimental Workflow: Weighing and Dissolving 2-Hydroxy-1-(4-iodophenyl)ethanone

The following is a detailed, step-by-step methodology for a common laboratory procedure involving this compound.

Objective: To safely weigh and dissolve a specified amount of 2-Hydroxy-1-(4-iodophenyl)ethanone for use in a chemical reaction.

Materials:

-

2-Hydroxy-1-(4-iodophenyl)ethanone

-

Appropriate solvent

-

Spatula

-

Weighing paper or boat

-

Glassware (e.g., beaker, flask)

-

Stir bar and stir plate

Personal Protective Equipment:

-

Chemical safety goggles and face shield

-

Lab coat

-

Nitrile gloves

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Gather all necessary materials and place them within the fume hood.

-

Don all required PPE.

-

-

Weighing:

-

Place a weighing boat on the analytical balance and tare.

-

Carefully open the container of 2-Hydroxy-1-(4-iodophenyl)ethanone.

-

Using a clean spatula, transfer the desired amount of the solid to the weighing boat. Avoid generating dust.

-

Securely close the container of the stock chemical.

-

-

Dissolution:

-

Transfer the weighed solid into the designated glassware.

-

Add the appropriate solvent to the glassware.

-

If necessary, add a stir bar and place the glassware on a stir plate to facilitate dissolution.

-

-

Cleanup:

-

Dispose of the weighing boat and any contaminated materials in the designated solid hazardous waste container.

-

Wipe down the spatula and any surfaces within the fume hood that may have been contaminated, using a damp cloth or paper towel. Dispose of the cleaning materials as solid hazardous waste.

-

Remove gloves and wash hands thoroughly.

-

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Response:

For a minor spill of solid 2-Hydroxy-1-(4-iodophenyl)ethanone:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. A wet paper towel can be used to gently wipe up the final traces of powder.

-

Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.

-

Clean the spill area with soap and water.

For a major spill, evacuate the area and contact your institution's emergency response team.

Waste Disposal

All waste containing 2-Hydroxy-1-(4-iodophenyl)ethanone must be treated as hazardous waste.

-

Solid Waste: Collect all solid waste, including contaminated PPE, weighing paper, and cleaning materials, in a clearly labeled, sealed container.

-

Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This typically involves collection by a licensed chemical waste disposal company.

Visualization of Safe Handling Workflow

The following diagram illustrates the key stages of a safe handling workflow for 2-Hydroxy-1-(4-iodophenyl)ethanone.

Caption: A workflow for the safe handling of 2-Hydroxy-1-(4-iodophenyl)ethanone.

Conclusion

2-Hydroxy-1-(4-iodophenyl)ethanone is a valuable chemical intermediate with a defined set of hazards that can be effectively managed through a combination of engineering controls, appropriate personal protective equipment, and strict adherence to safe handling protocols. By understanding the rationale behind these safety measures, researchers can foster a proactive safety culture and minimize the risks associated with the use of this compound.

References

-

J&K Scientific LLC. 2-Hydroxy-4-Iodo-Acetophenone | 78812-64-3.

-

Thermo Fisher Scientific. 2'-Iodoacetophenone, 99+%.

-

Fisher Scientific. SAFETY DATA SHEET - 1-(4-Iodophenyl)ethanone.

-

PubChem. 1-(4-Hydroxy-3-iodophenyl)ethanone.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxy-4'-(methylthio)acetophenone.

-

PubChem. 1-(4-Iodophenyl)ethan-1-one.

-

Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation.

-

Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes.

-

ChemicalBook. 2-HYDROXY-1-(4-IODOPHENYL)ETHANONE | 78812-64-3.

-

PubMed Central. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination.

-

Google Patents. System for decontaminating medical equipment items and tracking decontamination process.

-

OuluREPO. Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes.

-

University of Michigan Environment, Health & Safety. 2.6 Chemical Spill Response.

-

Chemistry LibreTexts. Oxidation of Aldehydes and Ketones.

-

Austin Community College District. Hazardous Spill Reporting and Response Procedures.

-

Environmental Protection Agency. operating procedure - Field Equipment Cleaning and Decontamination at the FEC.

-

ACS Publications. Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+.

-

Google Patents. Compositions and methods for use in surface decontamination.

-

Google Patents. Processes for preparing iodinated aromatic compounds.

-

ACS Publications. Reactive Species and Reaction Pathways for the Oxidative Cleavage of 4-Octene and Oleic Acid with H2O2 over Tungsten Oxide Catalysts.

-

University of Lethbridge. Chemical Release (Spill) Response Guideline.

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures.

-

Royal Society of Chemistry. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones.

-

University of Maryland Environmental Safety, Sustainability and Risk. Table of Incompatible Chemicals.

-

ResearchGate. (PDF) Preparation of α-Hydroxy Ketones from Aromatic Aldehydes.

-

Oakland University. Spill Control/Emergency Response - EHSO Manual 2025-2026.

-

PubMed. Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorination.

-

Master Organic Chemistry. Reactions and Mechanisms.

-

YouTube. Aldehyde & Ketone Reactions Experiment.

-

ChemicalBook. 78812-64-3(2-hydroxy-1-(4-iodophenyl)ethanone).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 1-(4-Hydroxy-3-iodophenyl)ethanone | C8H7IO2 | CID 1051515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 2-HYDROXY-1-(4-IODOPHENYL)ETHANONE | 78812-64-3 [chemicalbook.com]

- 6. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Novel Flavonoid Derivatives from 2-Hydroxy-1-(4-iodophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of flavonoid derivatives, utilizing 2-Hydroxy-1-(4-iodophenyl)ethanone as a strategic starting material. Flavonoids represent a class of polyphenolic compounds with a wide spectrum of biological activities, making them privileged structures in drug discovery.[1][2] The incorporation of an iodine atom on the B-ring of the flavonoid scaffold offers a versatile handle for post-synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. This document details two primary synthetic pathways: the direct route through chalcone intermediates and the classic Baker-Venkataraman rearrangement. We provide step-by-step protocols, mechanistic insights, and strategies for subsequent derivatization, aimed at empowering researchers in medicinal chemistry and organic synthesis.

Introduction: The Strategic Advantage of Iodinated Flavonoids

Flavonoids are naturally occurring secondary metabolites characterized by a C6-C3-C6 skeleton.[1] Their therapeutic potential, spanning antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, has fueled extensive synthetic efforts.[2][3] The introduction of a halogen, specifically iodine, onto the flavonoid core does not merely modify its biological profile but, more importantly, serves as a linchpin for extensive chemical diversification. The carbon-iodine bond is particularly amenable to forming new carbon-carbon bonds via reactions like the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[4][5] This capacity is invaluable in structure-activity relationship (SAR) studies, where fine-tuning molecular properties is paramount.

Our starting material, 2-Hydroxy-1-(4-iodophenyl)ethanone, strategically places this functional handle on what will become the B-ring of the flavonoid, a region critical for modulating biological activity. This guide will elucidate the most efficient pathways to construct the flavonoid core from this key intermediate.

Overview of Synthetic Strategies

Two robust and versatile synthetic strategies are presented for the synthesis of flavones and their precursors from 2-Hydroxy-1-(4-iodophenyl)ethanone.

-

The Chalcone Pathway: This is arguably the most common and direct route. It involves a base-catalyzed condensation to form an iodinated 2'-hydroxychalcone, which is a key biogenetic precursor to flavonoids.[1] This intermediate can then be cyclized to a flavanone and subsequently oxidized to the corresponding flavone.[6][7]

-

The Baker-Venkataraman Rearrangement: A classic and powerful alternative, this pathway involves the O-acylation of the starting acetophenone, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate.[8][9][10] This diketone readily undergoes acid-catalyzed cyclization to yield the target flavone directly.[10]

The choice between these pathways often depends on the desired substitution pattern and the stability of the functional groups on the reaction partners.

Figure 1: Overview of synthetic pathways from 2-Hydroxy-1-(4-iodophenyl)ethanone.

Synthesis of the Key Intermediate: 2-Hydroxy-1-(4-iodophenyl)ethanone

While commercially available, the synthesis of this key starting material is instructive. A common method is the direct electrophilic iodination of 2'-hydroxyacetophenone.

Protocol 3.1: Iodination of 2'-Hydroxyacetophenone

-

Rationale: This protocol uses N-iodosuccinimide (NIS) as a mild and efficient iodinating agent. Acetic acid serves as a suitable solvent that can activate the electrophile. The para-position is strongly activated by the hydroxyl group and favored due to sterics.

-

Materials:

-

2'-Hydroxyacetophenone (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2'-hydroxyacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Add N-iodosuccinimide portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water.

-

Quench any remaining iodine by adding 10% sodium thiosulfate solution until the yellow color disappears.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethanol/water mixture to afford 2-Hydroxy-1-(4-iodophenyl)ethanone as a crystalline solid.[11]

-

Pathway I: The Chalcone Route

This pathway is a two- or three-step process proceeding via a chalcone intermediate.

Step 1: Synthesis of 2'-Hydroxy-4-iodochalcones

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from an acetophenone and a benzaldehyde derivative.[12]

Figure 2: Claisen-Schmidt condensation to form the chalcone intermediate.

Protocol 4.1: General Procedure for Chalcone Synthesis

-

Rationale: This base-catalyzed reaction proceeds via an enolate formed from the acetophenone, which then attacks the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol adduct is rapid, driven by the formation of a conjugated system. Ethanol is a common solvent, and KOH is a sufficiently strong base to promote enolate formation.[13][14]

-

Materials:

-

2-Hydroxy-1-(4-iodophenyl)ethanone (1.0 eq)

-

Substituted aromatic aldehyde (1.1 eq)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (10% v/v)

-

-

Procedure:

-

Dissolve 2-Hydroxy-1-(4-iodophenyl)ethanone and the desired aromatic aldehyde in ethanol in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of KOH in ethanol dropwise with constant stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into crushed ice and acidify with 10% HCl to a pH of ~2.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid and recrystallize from ethanol to obtain the pure chalcone derivative.

-

| Entry | Ar-CHO (Aldehyde) | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 18 | 85-92 |

| 2 | 4-Methoxybenzaldehyde | 16 | 88-95 |

| 3 | 4-Chlorobenzaldehyde | 20 | 82-90 |

| 4 | 3,4-Dimethoxybenzaldehyde | 18 | 85-93 |

Table 1: Representative examples for the synthesis of 2'-Hydroxy-4-iodochalcone derivatives.

Step 2: Cyclization to 4'-Iodoflavanones

The intramolecular oxa-Michael addition of the 2'-hydroxyl group to the α,β-unsaturated ketone of the chalcone yields the flavanone.[15][16] This cyclization can be catalyzed by either acid or base.

Protocol 4.2: Acid-Catalyzed Cyclization to Flavanone

-

Rationale: Under acidic conditions, protonation of the carbonyl oxygen makes the β-carbon more electrophilic, facilitating the nucleophilic attack by the phenolic hydroxyl group. Acetic acid is a common choice, providing both a protic environment and a good solvent.[16]

-

Materials:

-

2'-Hydroxy-4-iodochalcone derivative (1.0 eq)

-

Glacial Acetic Acid

-

-

Procedure:

-

Dissolve the chalcone in glacial acetic acid.

-

Heat the solution to reflux (approx. 118°C) for 8-12 hours.

-

Monitor the disappearance of the chalcone starting material by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize from ethanol to yield the pure 4'-iodoflavanone.

-

Step 3: Oxidation to 4'-Iodoflavones

The final step in this pathway is the dehydrogenation of the flavanone to the thermodynamically more stable flavone.[6][7]

Protocol 4.3: I₂/DMSO Oxidation to Flavone

-

Rationale: This is a widely used and efficient method for the oxidation of flavanones (and in some cases, direct oxidative cyclization of chalcones).[13][14] Iodine acts as the catalyst, and DMSO serves as both the solvent and the terminal oxidant. The reaction proceeds via an enolate intermediate.

-

Materials:

-

4'-Iodoflavanone derivative (1.0 eq)

-

Iodine (I₂) (catalytic amount, ~0.1 eq)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

In a round-bottom flask, dissolve the 4'-iodoflavanone in DMSO.

-

Add a catalytic amount of iodine crystals.

-

Heat the mixture to 100-120°C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into a beaker of cold water.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold ethanol to remove impurities.

-

Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4'-iodoflavone.

-

Pathway II: The Baker-Venkataraman Rearrangement

This elegant pathway provides a direct route to flavones by first constructing a 1,3-diketone intermediate which then cyclizes.[8][9]

Figure 3: Workflow for the Baker-Venkataraman synthesis of 4'-Iodoflavone.

Protocol 5.1: Synthesis of 4'-Iodoflavone via Baker-Venkataraman Rearrangement

-

Rationale: This three-step, one-pot or two-pot sequence is highly efficient.

-

O-Acylation: The phenolic hydroxyl is acylated with an aromatic acid chloride. Pyridine acts as a base to neutralize the HCl byproduct.[17]

-

Rearrangement: A strong base (e.g., KOH) removes the proton alpha to the ketone, forming an enolate. This enolate then attacks the ester carbonyl in an intramolecular fashion. The resulting tetrahedral intermediate collapses to form the stable 1,3-diketone.[10]

-

Cyclization: In the presence of a strong acid, the diketone tautomerizes to its enol form. The phenolic hydroxyl group then attacks the appropriate ketone, and subsequent dehydration yields the chromone ring of the flavone.[8]

-

-

Materials:

-

2-Hydroxy-1-(4-iodophenyl)ethanone (1.0 eq)

-

Substituted benzoyl chloride (1.2 eq)

-

Pyridine (anhydrous)

-

Potassium hydroxide (pulverized)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

-

Procedure:

-

Step A (O-Acylation): Dissolve 2-Hydroxy-1-(4-iodophenyl)ethanone in anhydrous pyridine and cool in an ice bath. Add the substituted benzoyl chloride dropwise. Stir at room temperature for 2-3 hours. Pour the mixture into ice-cold dilute HCl to precipitate the O-aroyl ester. Filter, wash with water, and dry.

-

Step B (Rearrangement): Dissolve the crude ester from Step A in anhydrous pyridine. Add pulverized KOH and heat the mixture to 50-60°C for 2-3 hours, during which the potassium salt of the diketone may precipitate. Cool the mixture and pour it into ice-cold dilute HCl. The 1,3-diketone will precipitate. Filter, wash with water, and dry.

-

Step C (Cyclization): Dissolve the crude 1,3-diketone from Step B in glacial acetic acid. Add a few drops of concentrated sulfuric acid. Heat the solution to reflux for 1-2 hours. Cool the reaction and pour it into ice water. The 4'-iodoflavone will precipitate.

-

Purification: Collect the final product by filtration, wash thoroughly with water, and recrystallize from glacial acetic acid or ethanol to yield the pure 4'-iodoflavone.

-

Post-Synthesis Derivatization: Suzuki-Miyaura Coupling

The true utility of the 4'-iodo-flavone scaffold lies in its capacity for further functionalization. The Suzuki-Miyaura reaction is a premier method for this transformation.[4][18]

Protocol 6.1: General Procedure for Suzuki-Miyaura Coupling

-

Rationale: This palladium-catalyzed reaction couples the aryl iodide (the flavone) with an organoboron species (boronic acid or ester). The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[18] The choice of ligand and base is crucial for high yields.

-

Materials:

-

4'-Iodoflavone derivative (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq) or other suitable ligand

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Solvent mixture (e.g., Dioxane/Water or Toluene/Water)

-

-

Procedure:

-

To a Schlenk flask, add the 4'-iodoflavone, arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst and ligand.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 8-16 hours under the inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl flavonoid derivative.[5][19]

-

Conclusion

The synthetic routes detailed in this guide offer robust and versatile methods for producing novel flavonoid derivatives from the strategically chosen precursor, 2-Hydroxy-1-(4-iodophenyl)ethanone. The chalcone pathway provides a straightforward, biomimetic approach, while the Baker-Venkataraman rearrangement offers an elegant and often high-yielding alternative. The true power of this strategy is realized in the subsequent derivatization of the iodinated products via Suzuki-Miyaura coupling, which opens the door to vast libraries of novel compounds for biological screening. These protocols, grounded in established chemical principles, provide a solid foundation for researchers and drug development professionals to explore the rich chemical space of flavonoids.

References

- Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)

- Flavones and Related Compounds: Synthesis and Biological Activity.

- An Improved Synthetic Method for Sensitive Iodine Containing Tricyclic Flavonoids.

- Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach.

- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.

- 2-HYDROXY-1-(4-IODOPHENYL)

- Scheme 1 Experiment Chemistry 2-hydroxy-1,2-di(4-iodophenyl)ethanone...

- Iodine-Catalyzed One-Pot Synthesis of Flavanone and Tetrahydropyrimidine Derivatives via Mannich Type Reaction.

- Photocatalytic acceptorless dehydrogenation of flavanones by cationic Eosin Y as a bifunctional c

- Mechanism and Application of Baker–Venkataraman O→C Acyl Migr

- Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction.

- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.

- Synthesis of flavones and isoflavones by Allan–Robinson reaction.

- Solid Phase Baker–Venkataraman rearrangement under solvent-free condition using grinding technique. Taylor & Francis Online.

- Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki-Miyaura Cross-Coupling Reaction. PubMed.

- Enzyme-assisted Cyclization of Chalcones to Flavanones. Bentham Science.

- Water-mediated phosphorylative cyclodehydrogenation: An efficient preparation of flavones and flavanones. Taylor & Francis Online.

- Stereoselective Synthesis of Flavonoids: A Brief Overview.

- Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. SciSpace.

- Flavonoids: biosynthesis, biological functions, and biotechnological applic

- SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALU

- Baker-Venk

- 1-(4-hydroxy-3-iodophenyl)ethanone.

- Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction.

- Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Nepal Journals Online.

- Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research.

- Application Notes and Protocols for the Synthesis of 2-Styrylchromones via Baker-Venk

- Photochemistry of Flavonoids. MDPI.

- Suzuki Coupling. Organic Chemistry Portal.

- Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.

- Allan-Robinson Reaction. Merck & Co..

- Industrial production method of 4-hydroxy-1-indanone.

- Comparative Analysis of the Chalcone-Flavanone Isomerase Genes in Six Citrus Species and Their Expression Analysis in Sweet Orange (Citrus sinensis). Frontiers Media S.A..

- Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. MDPI.

- Baker-Venkatraman Rearrangement. Cambridge University Press.

- Flavones and Related Compounds: Synthesis and Biological Activity. MDPI.

- Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study.

- Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research.

- Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a.

- Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research.

Sources

- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Improved Synthetic Method for Sensitive Iodine Containing Tricyclic Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 9. tandfonline.com [tandfonline.com]

- 10. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. 2-HYDROXY-1-(4-IODOPHENYL)ETHANONE | 78812-64-3 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. nepjol.info [nepjol.info]

- 17. biomedres.us [biomedres.us]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for Reactions Involving 2-Hydroxy-1-(4-iodophenyl)ethanone

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental design and execution of chemical reactions utilizing 2-Hydroxy-1-(4-iodophenyl)ethanone. This versatile building block possesses multiple reactive sites, making it a valuable precursor in the synthesis of complex organic molecules and pharmaceutical intermediates. This guide moves beyond simple procedural lists, offering insights into the causality behind experimental choices, detailed step-by-step protocols for key transformations, and best practices for reaction monitoring, purification, and characterization to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Utility of 2-Hydroxy-1-(4-iodophenyl)ethanone

2-Hydroxy-1-(4-iodophenyl)ethanone is a bifunctional organic compound featuring an α-hydroxy ketone moiety and an iodo-substituted aromatic ring. This unique combination of functional groups makes it an attractive starting material for a wide array of chemical transformations. The aryl iodide provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, while the α-hydroxy ketone group can be engaged in various derivatization strategies. Understanding the distinct reactivity of each functional group is paramount to designing successful synthetic routes.

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties is the foundation of any successful experimental setup. Key data for 2-Hydroxy-1-(4-iodophenyl)ethanone are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₂ | [1][2] |

| Molecular Weight | 262.04 g/mol | [1][2] |

| CAS Number | 78812-64-3 | [1][2] |

| Melting Point | 152-154 °C | [1][3] |

| Boiling Point | 339.5±22.0 °C (Predicted) | [1] |

| Storage | 2-8°C, Keep in dark place, sealed in dry | [1][2] |

Safety Considerations: As a laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound is classified with the following hazards:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4][5]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[1][4]

Work should be conducted in a well-ventilated fume hood.

Core Reactivity Analysis

The synthetic versatility of 2-Hydroxy-1-(4-iodophenyl)ethanone stems from three primary reactive centers. The choice of reagents and reaction conditions allows for the selective manipulation of one site over the others.

Caption: Key reactive sites of 2-Hydroxy-1-(4-iodophenyl)ethanone.

-

Aryl Iodide: The carbon-iodine bond is the most labile of the aryl halides, making it exceptionally well-suited for palladium-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions compared to analogous aryl bromides or chlorides, often leading to higher yields and better functional group tolerance.[6]

-

Hydroxyl Group: The primary alcohol can be readily esterified or etherified. In complex syntheses, it may require protection to prevent interference with reactions at the aryl iodide or ketone functionalities.

-

Ketone: The carbonyl group is susceptible to nucleophilic attack, enabling transformations such as reduction to a secondary alcohol or conversion to an alkene via olefination.

Palladium-Catalyzed Cross-Coupling Protocols

The aryl iodide moiety is arguably the most valuable functional group on this molecule, serving as a linchpin for constructing new carbon-carbon and carbon-heteroatom bonds. Below are detailed protocols for two of the most robust and widely used cross-coupling reactions: the Suzuki-Miyaura and Sonogashira couplings.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. The following diagram outlines the critical stages from reaction setup to product isolation.

Sources

- 1. 2-HYDROXY-1-(4-IODOPHENYL)ETHANONE | 78812-64-3 [chemicalbook.com]

- 2. 78812-64-3|2-Hydroxy-1-(4-iodophenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Application Notes & Protocols: Catalytic Modification of 2-Hydroxy-1-(4-iodophenyl)ethanone

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic modification of 2-Hydroxy-1-(4-iodophenyl)ethanone. This versatile building block, featuring both a nucleophilic hydroxyl group and an electrophilic aryl iodide moiety, is a powerful scaffold for constructing complex molecules. We will delve into the core principles, field-proven insights, and detailed experimental protocols for several palladium-catalyzed cross-coupling reactions, transforming this key intermediate into a diverse array of valuable derivatives.

Introduction: The Strategic Value of 2-Hydroxy-1-(4-iodophenyl)ethanone

2-Hydroxy-1-(4-iodophenyl)ethanone is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its structure is primed for sequential, regioselective modifications. The aryl iodide is an excellent electrophilic partner for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1][2] The adjacent hydroxyl and ketone functionalities offer further sites for chemical elaboration, making it an ideal starting material for generating libraries of complex compounds for screening and development.

The power of palladium-catalyzed reactions lies in their remarkable functional group tolerance and their ability to forge bonds that are otherwise difficult to construct.[3] These reactions typically proceed through a catalytic cycle involving a palladium(0) active species.[4][5] While stable Pd(II) precatalysts like Pd(OAc)₂ are often used for convenience, they are reduced in situ to the active Pd(0) state to initiate the cycle.[2][4] This guide will focus on three cornerstone transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating C(sp²)-C(sp²) bonds, linking the aryl iodide to a boronic acid or ester.[6][7] This reaction is fundamental for synthesizing biaryl structures, which are prevalent in pharmaceuticals and organic electronics.

Principle and Mechanism

The reaction is catalyzed by a Pd(0) complex and proceeds through a well-established catalytic cycle.[1][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-Hydroxy-1-(4-iodophenyl)ethanone, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of 2-Hydroxy-1-(4'-methyl-[1,1'-biphenyl]-4-yl)ethanone

This protocol details a representative Suzuki-Miyaura coupling.

Materials:

-

2-Hydroxy-1-(4-iodophenyl)ethanone (1.0 eq)

-

p-tolylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 eq, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Hydroxy-1-(4-iodophenyl)ethanone, p-tolylboronic acid, and K₂CO₃.

-

Catalyst Addition: Add Pd(OAc)₂ and PPh₃. Scientist's Note: Using a stable Pd(II) precatalyst with a phosphine ligand is common practice. The ligand stabilizes the palladium species and facilitates the catalytic cycle.[8]

-

Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The water is essential for the transmetalation step with boronic acids.

-

Reaction: Heat the mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Data Summary: Suzuki-Miyaura Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85-95 |

| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 80-90 |

| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 80 | 90-98 |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is invaluable for synthesizing conjugated enynes and internal alkynes, which are precursors to many complex heterocyclic systems and functional materials.

Principle and Mechanism

The Sonogashira coupling uniquely employs a dual-catalyst system, involving both palladium and copper(I).[10][11]

-

Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of the aryl iodide to Pd(0) and a final reductive elimination step.

-

Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent) to form a copper(I) acetylide intermediate.[12] This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-I complex from the palladium cycle.

Caption: Workflow diagram illustrating the dual catalytic nature of the Sonogashira coupling.

Application Protocol: Synthesis of 2-Hydroxy-1-(4-(phenylethynyl)phenyl)ethanone

Materials:

-

2-Hydroxy-1-(4-iodophenyl)ethanone (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq, 3 mol%)

-

Copper(I) iodide (CuI, 0.05 eq, 5 mol%)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Hydroxy-1-(4-iodophenyl)ethanone, PdCl₂(PPh₃)₂, and CuI.

-

Degassing: Evacuate and backfill the flask with Argon three times.

-

Solvent and Reagent Addition: Add dry, degassed THF and triethylamine. Scientist's Note: Triethylamine acts as both the base and a solvent. It is crucial to use an amine base to deprotonate the alkyne and neutralize the HI formed during the reaction.[12]

-

Alkyne Addition: Add phenylacetylene dropwise via syringe at room temperature.

-

Reaction: Stir the reaction at room temperature for 8-12 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide). Monitor by TLC.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove insoluble salts. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with dilute aqueous HCl, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[13] This reaction has revolutionized the synthesis of anilines and their derivatives, which are critical components in countless pharmaceuticals.

Principle and Mechanism

Like other cross-coupling reactions, the Buchwald-Hartwig amination relies on a Pd(0) catalytic cycle.[14] The key difference lies in the nature of the nucleophile.

-

Oxidative Addition: Pd(0) inserts into the Ar-I bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical here; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote this step.[15]

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling amination.

Application Protocol: Synthesis of 1-(4-(diethylamino)phenyl)-2-hydroxyethanone

Materials:

-

2-Hydroxy-1-(4-iodophenyl)ethanone (1.0 eq)

-

Diethylamine (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq, 1 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.025 eq, 2.5 mol%)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

-

Toluene (dry)

Procedure:

-

Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up this reaction in a glovebox. Add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry vial.

-

Reagent Addition: Add 2-Hydroxy-1-(4-iodophenyl)ethanone, toluene, and finally diethylamine. Seal the vial tightly.

-

Reaction: Remove the vial from the glovebox and heat the mixture to 100 °C with vigorous stirring for 18-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography. Safety Note: NaOt-Bu is a strong base; handle with care.

General Considerations for Success

-

Purity of Reagents: The success of palladium-catalyzed reactions is highly dependent on the purity of the starting materials, solvents, and reagents. Aryl iodides are typically more reactive than bromides or chlorides.[16]

-